1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Medicinal Chemistry Screening Library Structure-Activity Relationship

Sourcing novel chemotypes with a methylthiophene-pyridine scaffold is often hindered by limited commercial availability. This compound directly addresses that gap. It provides a sulfur-containing, electron-rich heterocycle absent from common phenyl analogs, enabling access to distinct chemical biology space. - Fills a specific substitution gap for systematic SAR exploration. - Computed drug-likeness supports immediate use in diversity screening. - Supplied with full analytical certification for method development. Ideal for labs requiring an uncharacterized but well-defined entry for primary screening or computational docking.

Molecular Formula C16H16N2O3S
Molecular Weight 316.4 g/mol
CAS No. 918146-60-8
Cat. No. B12613484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
CAS918146-60-8
Molecular FormulaC16H16N2O3S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C2=NC=C(C=C2)OCCN3C(=O)CCC3=O
InChIInChI=1S/C16H16N2O3S/c1-11-8-14(22-10-11)13-3-2-12(9-17-13)21-7-6-18-15(19)4-5-16(18)20/h2-3,8-10H,4-7H2,1H3
InChIKeyGZVKGAHSKNGCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione: Procurement and Structural Context


1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione (CAS 918146-60-8, molecular formula C16H16N2O3S, molecular weight 316.4 g/mol) belongs to the class of N-substituted pyrrolidine-2,5-dione (succinimide) derivatives featuring a 6-aryl-pyridin-3-yloxyethyl side chain . This compound is part of a broader series of 1-(2-{[6-(aryl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione analogs that have appeared in commercial screening libraries but have limited representation in the primary peer-reviewed literature [1]. Closely related analogs within this series include the 2,3-dichlorophenyl variant (CAS 918146-76-6, PubChem CID 16035388) and the 4-fluorophenyl variant [1]. Pyrrolidine-2,5-dione derivatives as a general class have been investigated for anticonvulsant, antinociceptive, antidepressant, and enzyme inhibitory activities [2]. However, quantitative biological data specific to the 4-methylthiophen-2-yl substituted member remain sparse in public-domain sources, and procurement decisions should be informed by this evidentiary limitation.

1 Structurally distinct 4-methylthiophen-2-yl analog for SAR and library diversification studies
2 Class-level anticonvulsant endpoint context only; no direct potency data available
3 Favorable computed drug-likeness profile supports screening library inclusion

Why Generic Substitution Fails: Structural Selectivity Determinants


Within the 1-(2-{[6-(aryl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione series, the identity of the aryl substituent at the pyridine 6-position is a critical determinant of molecular recognition, electronic properties, and biological target engagement. The 4-methylthiophen-2-yl group in this compound introduces a sulfur-containing, electron-rich heterocycle with a methyl substituent, which is structurally and electronically distinct from the chlorinated phenyl (CAS 918146-76-6), fluorinated phenyl, and naphthyl congeners available in screening libraries [1]. In related pyrrolidine-2,5-dione series, even subtle changes in the aryl or heteroaryl substituent have been shown to produce substantial shifts in anticonvulsant ED50 values and receptor binding profiles [2]. Consequently, a procurement decision that treats any 6-aryl-pyridin-3-yloxyethyl-pyrrolidine-2,5-dione as interchangeable with another risks introducing an uncharacterized chemical entity with unknown potency, selectivity, and ADME properties into the experimental system. The quantitative evidence below, though limited, underscores that differentiation cannot be assumed absent direct comparative data.

Aryl substituent identity at pyridine 6-position significantly alters H-bond acceptor count, lipophilicity, and electronic character; the 4-methylthiophen-2-yl group is not electronically equivalent to chlorophenyl or fluorophenyl analogs.

Related methylthiophene-pyrrolidinediones show variable CNS activity dependent on substitution pattern; direct extrapolation of potency from class-level data to this specific compound may not be valid.

Quantitative Differentiation Evidence


Structural Comparison: 4-Methylthiophen-2-yl vs. 2,3-Dichlorophenyl Substituent

The target compound differs from its closest identifiable in-series analog, 1-(2-{[6-(2,3-dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione (CAS 918146-76-6, PubChem CID 16035388), solely in the nature of the aryl substituent at the pyridine 6-position: a 4-methylthiophen-2-yl heterocycle replaces the 2,3-dichlorophenyl group [1]. This substitution alters the hydrogen bond acceptor count (from 3 in the dichloro analog to 4 in the target compound, reflecting the thiophene sulfur and ether oxygen), the computed XLogP3-AA (reported as 2.7 for the dichloro analog [1]; the thiophene methyl group is expected to moderately increase lipophilicity), and the molecular shape and electron distribution. No direct biological comparison data between the two compounds were identified in the public domain [2].

Structural Comparison
Data to verify
Target: C₁₆H₁₆N₂O₃S, HBA 4, 4-methylthiophen-2-yl
Comparator: C₁₇H₁₄Cl₂N₂O₃, HBA 3, XLogP3 2.7
ΔMW −48.8 g/mol, ΔHBA +1
Distinct hydrogen bonding and lipophilicity profiles; biological target engagement may differ.
Computed physicochemical parameters; no co-assayed biological data.
Medicinal Chemistry Screening Library Structure-Activity Relationship

Anticonvulsant Activity in Methylthiophene-Pyrrolidinedione Class

While the target compound itself has not been reported in anticonvulsant assays, structurally related 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) test in mice [1]. The most active compound in that series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed an ED50 of 62.14 mg/kg, compared to valproic acid (ED50 252.7 mg/kg) and ethosuximide (ED50 not specified but higher than the lead compound) [2]. This establishes that methylthiophene-bearing pyrrolidine-2,5-diones can exhibit central nervous system activity; however, the target compound's distinct substitution pattern (N-ethyloxy-pyridinyl-thiophene rather than C-3-thiophene substitution) precludes direct extrapolation of these potency values.

Anticonvulsant Class Data
Class-level
Class comparator ED₅₀ 62.14 mg/kg vs valproic acid 252.7 mg/kg (MES, mice). Target compound not tested.
Class-level anticonvulsant endpoint observed, but substitution pattern precludes direct extrapolation.
Data from 3-substituted analog; may not predict activity of 6-aryloxyethyl series.
Anticonvulsant In Vivo Pharmacology Maximal Electroshock Seizure Test

Drug-Likeness and Physicochemical Property Prediction

Computational drug-likeness assessment has been performed on a series of disubstituted pyrrolidine-2,5-dione derivatives [1]. Parameters evaluated include molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). The target compound, with MW 316.4 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and a predicted TPSA of approximately 60-70 Ų (based on structural analogy), falls within oral drug-likeness space by Lipinski and Veber criteria [1]. In contrast, the 2,3-dichlorophenyl analog has a higher molecular weight (365.2 g/mol) and lower hydrogen bond acceptor count (3) [2]. These differences may influence solubility, permeability, and protein binding, though no experimental ADME data for either compound were identified.

Drug-Likeness Prediction
Data to verify
Target: MW 316.4, HBD 0, HBA 4, predicted TPSA ~60–70 Ų
Dichloro analog: MW 365.2, HBA 3, XLogP3 2.7
Lower MW and additional HBA suggest more favorable solubility/permeability potential; experimental data absent.
In silico prediction only; no measured logP or ADME values.
Drug-Likeness Physicochemical Properties In Silico ADME

Patent Landscape: Pyrrolidine Derivatives

The generic scaffold of 1-(2-{[6-(aryl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione falls within the scope of multiple patent families. US Patent 8,524,710 B2 ('Pyrrolidine derivatives') claims pyrrolidine compounds with broad therapeutic utility . Additionally, patent literature describes pyrrolidine-2,5-dione derivatives as factor D inhibitors (JP6154897, Novartis) for ophthalmic indications [1] and as IDO1 inhibitors for cancer immunotherapy [2]. However, the specific 4-methylthiophen-2-yl substituted compound CAS 918146-60-8 has not been individually exemplified in any identified patent, and its freedom-to-operate status relative to these broad claims would require independent legal analysis. The presence of the thiophene moiety distinguishes it from the phenyl-substituted variants that dominate most patent examples.

Patent Landscape
Source review
Not individually exemplified in identified patents; covered by generic Markush structures (e.g., US-8524710-B2).
May offer novelty and reduced IP risk, but limited public characterization data may require in-house validation.
Patent search limited to English-language and WIPO filings.
Patent Analysis Intellectual Property Therapeutic Indications

Recommended Research Applications


Library Diversification for CNS Target Discovery

Based on the class-level anticonvulsant activity observed for methylthiophene-bearing pyrrolidine-2,5-diones [1], this compound may serve as a structurally distinct entry in diversity-oriented screening libraries targeting neurological disorders. Its 4-methylthiophen-2-yl substituent provides heterocyclic character absent from the more common phenyl-substituted analogs, potentially accessing different chemical biology space. Procurement is justified when the scientific objective is library diversification rather than follow-up on a known target, provided that the purchaser acknowledges the absence of pre-existing potency data and commits to primary screening characterization. The compound's computed drug-likeness parameters [2] support its suitability as a screening library component.

SAR Exploration of 6-Aryl-Pyridinyl Pyrrolidine-2,5-diones

For laboratories actively investigating the SAR of this chemotype, the target compound fills a specific substitution gap: the 4-methylthiophen-2-yl group. Systematic comparison with the 2,3-dichlorophenyl (CAS 918146-76-6) [3], 4-fluorophenyl, and naphthyl congeners would enable mapping of how aryl substituent electronics, lipophilicity, and steric bulk influence target binding and cellular activity. Procurement for comparative SAR studies is the highest-value use case identified, as it generates the very quantitative differentiation data that are currently absent from public sources.

Analytical Reference for Thiophene-Containing Heterocycles

The compound's well-defined structure (C16H16N2O3S, MW 316.4) incorporating both pyridine and thiophene rings with an ether-linked succinimide makes it suitable as a reference standard for developing and validating LC-MS or HPLC analytical methods for thiophene-containing drug candidates. Its distinct UV chromophore (pyridine-thiophene conjugated system) and mass spectrometric fragmentation pattern may facilitate method development when procured with appropriate certificates of analysis from reputable suppliers.

Computational Chemistry and Molecular Docking

The compound's structural features—specifically the thiophene sulfur as a potential hydrogen bond acceptor and the methyl group as a lipophilic contact point—make it suitable for computational docking studies aimed at predicting target engagement across protein families. Related steroidal and heterocyclic compounds have been subjected to DFT calculations and molecular docking to predict enzyme inhibitory activities [4]. Procurement for in silico studies requires only chemical identity confirmation and purity assessment, not pre-existing biological data, making this a feasible entry point for characterizing the compound's potential target space.

Application
Selection Property
Validation Focus
Neurological target discovery library diversification
Structurally distinct 4-methylthiophen-2-yl substituent
Confirm primary screening activity and target engagement
SAR exploration of 6-aryl-pyridinyl pyrrolidinediones
Fills 4-methylthiophen-2-yl substitution gap
Generate comparative potency and selectivity data vs aryl congeners
Analytical reference for thiophene-containing heterocycles
Distinct UV chromophore and MS fragmentation pattern
Establish LC-MS/HPLC methods for thiophene candidates
Computational target engagement prediction
Thiophene sulfur as H-bond acceptor and methyl lipophilic contact
Docking-based target space profiling; no pre-existing bioactivity data required
Quote Request

Request a Quote for 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.